molecular formula C15H27N3O3 B2357424 (2E)-4-(dimethylamino)-N-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl}but-2-enamide CAS No. 2411178-97-5

(2E)-4-(dimethylamino)-N-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl}but-2-enamide

Cat. No.: B2357424
CAS No.: 2411178-97-5
M. Wt: 297.399
InChI Key: ZSHRAGTYUDIGLR-JARXHUJSSA-N
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Description

(2E)-4-(dimethylamino)-N-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl}but-2-enamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a morpholine ring, a dimethylamino group, and a butenamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(dimethylamino)-N-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl}but-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethylene glycol with ammonia in the presence of a catalyst.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.

    Formation of the Butenamide Moiety: The butenamide moiety can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(dimethylamino)-N-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl}but-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Dimethylamine in the presence of a suitable leaving group and solvent.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted amides and morpholine derivatives.

Scientific Research Applications

(2E)-4-(dimethylamino)-N-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl}but-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-4-(dimethylamino)-N-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl}but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-(dimethylamino)-N-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl}but-2-enamide: shares structural similarities with other morpholine-containing compounds and amides, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-12-10-18(11-13(2)21-12)15(20)7-8-16-14(19)6-5-9-17(3)4/h5-6,12-13H,7-11H2,1-4H3,(H,16,19)/b6-5+/t12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHRAGTYUDIGLR-JARXHUJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCNC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)CCNC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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